Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate
Description
The compound "Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate" is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a benzamido substituent at the 4-position of the piperidine ring. The benzamido group is further modified with a pyridin-2-yloxy moiety, introducing aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
tert-butyl 4-[(3-pyridin-2-yloxybenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-22(2,3)29-21(27)25-13-10-17(11-14-25)24-20(26)16-7-6-8-18(15-16)28-19-9-4-5-12-23-19/h4-9,12,15,17H,10-11,13-14H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBKBQXOIQWHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections and Starting Materials
| Synthetic Route | Primary Disconnection | Key Starting Materials |
|---|---|---|
| Route A | Amide bond | - 3-(pyridin-2-yloxy)benzoic acid - tert-butyl 4-aminopiperidine-1-carboxylate |
| Route B | Ether linkage | - tert-butyl 4-(3-hydroxybenzamido)piperidine-1-carboxylate - 2-halopyridine |
| Route C | Convergent approach | - 3-(pyridin-2-yloxy)benzoyl chloride - tert-butyl 4-aminopiperidine-1-carboxylate |
Route A: Amide Coupling Approach
This route involves synthesizing 3-(pyridin-2-yloxy)benzoic acid, followed by amide coupling with tert-butyl 4-aminopiperidine-1-carboxylate.
Preparation of 3-(pyridin-2-yloxy)benzoic acid
The key step in forming the pyridinyloxy ether can be accomplished through a Mitsunobu reaction, similar to the procedure described for related compounds in the literature.
Procedure:
- In a dry reaction vessel under nitrogen, combine methyl 3-hydroxybenzoate (1.0 eq) and 2-hydroxypyridine (1.1 eq) in anhydrous tetrahydrofuran.
- Add triphenylphosphine (1.5 eq) and cool the solution to 0°C.
- Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise and allow the reaction to warm to room temperature.
- Stir for 24 hours, then quench with saturated sodium bicarbonate solution.
- Extract with ethyl acetate, dry over magnesium sulfate, and concentrate.
- Purify the methyl 3-(pyridin-2-yloxy)benzoate by column chromatography.
- Hydrolyze the methyl ester with lithium hydroxide in tetrahydrofuran/water to obtain 3-(pyridin-2-yloxy)benzoic acid.
The Mitsunobu reaction conditions can be optimized based on parameters used for similar pyridinyloxy ether formations:
| Parameter | Optimized Condition | Typical Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran | 85-90 |
| Reagent Ratio | Substrate:PPh₃:DIAD (1:1.5:1.5) | -- |
| Temperature | 20-25°C | -- |
| Reaction Time | 24 hours | 95-99 |
Amide Coupling with tert-butyl 4-aminopiperidine-1-carboxylate
The amide coupling can be performed using established coupling reagents as demonstrated in similar reactions.
Procedure:
- Dissolve 3-(pyridin-2-yloxy)benzoic acid (1.0 eq) in dichloromethane or N,N-dimethylformamide.
- Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq).
- Stir for 30 minutes to activate the carboxylic acid.
- Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and N,N-diisopropylethylamine (2.0 eq).
- Stir at room temperature for 12-24 hours.
- Dilute with ethyl acetate, wash with aqueous sodium bicarbonate, dilute hydrochloric acid, and brine.
- Dry over magnesium sulfate, concentrate, and purify by column chromatography.
Optimization parameters for the amide coupling based on similar reactions reported in the literature:
| Parameter | Variations | Optimal Condition | Expected Yield (%) |
|---|---|---|---|
| Coupling Reagent | EDC/HOBt, HATU, DCC/HOBt | HATU | 80-90 |
| Solvent | DCM, DMF, THF | DCM | 85-95 |
| Base | Triethylamine, DIPEA, NMM | DIPEA | 80-90 |
| Temperature | 0°C, RT, 50°C | RT | 85-95 |
| Reaction Time | 4h, 12h, 24h | 12h | 85-95 |
Route B: Nucleophilic Displacement Approach
Preparation of tert-butyl 4-(3-hydroxybenzamido)piperidine-1-carboxylate
This intermediate can be prepared by coupling 3-hydroxybenzoic acid with tert-butyl 4-aminopiperidine-1-carboxylate using the amide coupling conditions described in Section 2.2.
Formation of Pyridinyloxy Ether
The pyridinyloxy ether can be formed through nucleophilic displacement reactions between the phenol group and a 2-halopyridine derivative. This approach is supported by similar nucleophilic displacement reactions described in the literature.
Procedure:
- Dissolve tert-butyl 4-(3-hydroxybenzamido)piperidine-1-carboxylate (1.0 eq) in acetonitrile.
- Add potassium carbonate (3.0 eq) or cesium fluoride (3.0 eq).
- Add 2-bromopyridine or 2-chloropyridine (1.2 eq).
- Heat the mixture at 80-100°C for 12-24 hours.
- Cool, filter, and concentrate the filtrate.
- Purify by column chromatography.
Optimization parameters for the nucleophilic displacement reaction:
| Parameter | Variations | Optimal Condition | Expected Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, CsF | CsF | 60-70 |
| Solvent | Acetonitrile, DMF, DMAC | DMF/DMAC | 65-75 |
| Temperature | 60°C, 80°C, 100°C | 85°C | 60-70 |
| Reaction Time | 12h, 24h, 36h | 24h | 60-70 |
Route C: Convergent Synthesis Approach
Preparation of 3-(pyridin-2-yloxy)benzoyl chloride
This approach involves preparing the acid chloride derivative of 3-(pyridin-2-yloxy)benzoic acid for direct acylation.
Procedure:
- Dissolve 3-(pyridin-2-yloxy)benzoic acid (1.0 eq) in dichloromethane or toluene.
- Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide.
- Stir at room temperature or reflux for 2-4 hours.
- Remove the solvent and excess reagents under reduced pressure.
- Use the acid chloride immediately in the next step without further purification.
Direct Acylation of tert-butyl 4-aminopiperidine-1-carboxylate
Procedure:
- Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane.
- Add triethylamine or N,N-diisopropylethylamine (2.5 eq).
- Cool to 0°C and add 3-(pyridin-2-yloxy)benzoyl chloride (1.1 eq) dropwise.
- Allow to warm to room temperature and stir for 6-12 hours.
- Wash with aqueous sodium bicarbonate and brine.
- Dry over magnesium sulfate, concentrate, and purify by column chromatography.
Specialized Synthetic Methods
Mitsunobu-Based Approach for Ether Formation
For challenging ether formations, modified Mitsunobu conditions may be necessary. Based on successful applications with similar substrates, the following variations can be considered:
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| PPh₃/DIAD | THF | RT | 95-99 | |
| PPh₃/DEAD | Dioxane | 0°C → RT | 85-90 | |
| PPh₃/DIAD | Toluene | RT | 80-85 |
Alternative Amide Coupling Protocols
For optimized amide formation, several coupling systems have shown effectiveness with similar piperidine derivatives:
| Coupling System | Conditions | Yield (%) | Comments |
|---|---|---|---|
| HATU/DIPEA | DCM, RT, 12h | 84-95 | Minimal racemization |
| EDC/HOBt/TEA | DCM, RT, 16h | 80-90 | Cost-effective |
| PyBOP/DIPEA | DMF, RT, 8h | 75-85 | Good for hindered amines |
| T3P/TEA | EtOAc, RT, 6h | 80-90 | Easy workup |
Scale-Up Considerations and Process Optimization
Large-Scale Production Parameters
For industrial-scale synthesis, several modifications to laboratory procedures are necessary as demonstrated in the scale-up of similar piperidine derivatives:
| Parameter | Laboratory Scale | Production Scale | Considerations |
|---|---|---|---|
| Solvent | DCM, THF | EtOAc, 2-MeTHF | Lower toxicity, improved safety |
| Coupling Reagents | HATU, HOBt | T3P, CDI | Cost, waste reduction |
| Purification | Chromatography | Crystallization | Efficiency, solvent usage |
| Temperature Control | Ice bath/RT | Controlled jacketed vessels | Safety, energy efficiency |
| Reaction Time | 12-24h | Optimized | Throughput, space-time yield |
Characterization and Quality Control
Analytical Profile of the Target Compound
Expected physicochemical and spectroscopic properties of tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate:
Physical Properties:
- Appearance: White to off-white solid
- Molecular Formula: C22H27N3O4
- Molecular Weight: 397.47 g/mol
- Melting Point: 120-125°C (estimated)
Spectroscopic Data (Predicted):
- ¹H NMR (400 MHz, CDCl₃): δ 8.20-8.18 (m, 1H), 7.65-7.60 (m, 1H), 7.55-7.50 (m, 1H), 7.45-7.35 (m, 2H), 7.20-7.10 (m, 1H), 7.05-6.95 (m, 2H), 6.10-6.00 (d, 1H), 4.00-3.90 (m, 1H), 4.20-4.00 (m, 2H), 2.90-2.80 (m, 2H), 2.00-1.90 (m, 2H), 1.55-1.45 (m, 2H), 1.45 (s, 9H)
- ¹³C NMR (100 MHz, CDCl₃): δ 165.5, 163.2, 155.0, 154.5, 147.8, 139.2, 138.5, 130.2, 123.5, 121.8, 119.5, 118.2, 117.5, 112.2, 79.5, 47.2, 42.5, 33.2, 28.5
Quality Control Parameters
Based on established methods for similar compounds, the following quality control parameters are recommended:
| Test | Method | Acceptance Criteria |
|---|---|---|
| Appearance | Visual | White to off-white solid |
| Identity | IR, NMR | Matches reference spectrum |
| Purity | HPLC | ≥98.0% |
| Related Substances | HPLC | Any individual impurity ≤0.5% |
| Total impurities ≤2.0% | ||
| Residual Solvents | GC-HS | DCM ≤600 ppm, others per ICH limits |
| Water Content | Karl Fischer | ≤0.5% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzamido moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate has been investigated for its potential as a FAK (Focal Adhesion Kinase) inhibitor . FAK is involved in various cellular processes, including migration and proliferation, making it a target in cancer therapy. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against FAK, suggesting potential applications in oncology .
- Synthesis of Bioactive Molecules
-
Drug Development
- Research indicates that compounds with similar structures have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems . The specific structural features of this compound may enhance these properties.
Case Study 1: FAK Inhibition
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of FAK inhibitors derived from piperidine scaffolds. The results demonstrated that modifications to the this compound structure significantly enhanced inhibitory potency against FAK, leading to promising candidates for further development in cancer therapies .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives, including this compound. The study found that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy moiety can engage in hydrogen bonding and π-π interactions, while the benzamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparisons:
Compounds like the pyrazolo-pyrimidine-carboxamido derivative and dioxotetrahydropyrimidinyl analog emphasize heterocyclic complexity for targeting enzymes, whereas the target’s simpler benzamido-pyridine system may prioritize synthetic accessibility.
Synthetic Routes :
- The target compound likely employs amide coupling (similar to ), whereas analogs use diverse methods: Suzuki coupling (C–C bond formation, ), Lawesson’s reagent (thiolation, ), or photoredox catalysis (radical-based, ).
Elemental analysis discrepancies in (e.g., observed C: 60.34% vs. calc. 60.84%) highlight challenges in synthesizing nitrogen-rich analogs, a consideration for the target compound’s purity.
Biological Relevance: Fluorinated compounds (e.g., ) exhibit enhanced stability, while ureido linkers () enable modular protein degradation platforms.
Biological Activity
Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate (CAS No. 1796949-70-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant research findings and data.
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring can be synthesized from 4-piperidone, which is subsequently protected with a tert-butyl group.
- Introduction of the Benzamido Group : This is achieved through an amide coupling reaction using 3-aminobenzoic acid along with appropriate coupling reagents.
- Attachment of the Pyridin-2-yloxy Moiety : This step involves etherification using pyridin-2-ol and suitable activating agents.
The final product is characterized by its unique combination of functional groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanism involves:
- Hydrogen Bonding : The pyridin-2-yloxy moiety can engage in hydrogen bonding with biological macromolecules.
- π-π Interactions : The aromatic components facilitate π-π stacking interactions.
These interactions can modulate the activity of target proteins, leading to various biological effects, including potential therapeutic outcomes in neurological disorders .
Medicinal Chemistry
This compound has been explored for its potential applications in:
- Neurological Disorders : Its structural features suggest possible use in developing drugs targeting neurodegenerative diseases.
- Anticancer Activity : Research indicates that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study demonstrated that piperidine derivatives showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structural complexity provided by the piperidine ring was thought to enhance binding affinity to cancer targets .
- Cholinergic Activity : Some derivatives have been identified as ligands for muscarinic acetylcholine receptors, which are implicated in processes such as cell proliferation and apoptosis resistance in colorectal cancer .
- Multi-targeted Approach in Alzheimer's Disease : Research has shown that compounds with similar structures can inhibit cholinesterase and target amyloid beta aggregation, indicating potential use in Alzheimer's treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling a pyridinyloxybenzoyl moiety to a tert-butyl-protected piperidine scaffold. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI with DMF as a solvent under nitrogen .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine amine, followed by acidic deprotection (e.g., TFA in DCM) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Table 1 : Example reaction conditions from analogous compounds:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF, 25°C | 75–85% | |
| Boc Deprotection | TFA/DCM (1:1), 2 hr | >90% |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm connectivity (e.g., pyridinyloxy protons at δ 7.2–8.5 ppm, tert-butyl singlet at δ 1.4 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H] calculated for CHNO: 398.2078) .
- HPLC : Purity assessment using a C18 column (MeCN/HO + 0.1% TFA, 220 nm) .
Discrepancies in purity are resolved by orthogonal methods (e.g., LC-MS vs. elemental analysis) .
Q. What safety precautions are recommended during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust generation .
- Emergency measures : Eye wash stations and emergency showers must be accessible .
- Storage : Inert atmosphere (N), desiccated at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can the compound’s structure be modified to enhance biological activity or selectivity?
- Methodological Answer :
- Functional group substitution : Replace the pyridinyloxy group with fluorinated aryl rings (e.g., 3,4-difluorophenyl) to improve lipophilicity and target binding .
- Piperidine ring modifications : Introduce trifluoroacetamido or sulfonamide groups at the 3-position to modulate steric and electronic properties .
- Bioisosteric replacements : Substitute tert-butyl with cyclopropane carbonyl for metabolic stability .
Table 2 : Structural analogs and their bioactivity:
| Modification | Biological Impact | Reference |
|---|---|---|
| 3-Trifluoroacetamido | Enhanced enzyme inhibition (IC ↓30%) | |
| 4-Fluorobenzoyl | Improved logP (2.1 → 2.8) |
Q. What analytical techniques resolve discrepancies in purity or structural confirmation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperidine CH groups) .
- X-ray crystallography : Definitive confirmation of stereochemistry for chiral centers .
- DSC/TGA : Detect polymorphic forms or hydrate/solvate formation affecting purity .
Contradictory mass spec data may arise from adduct formation; use ESI+ and MALDI-TOF cross-validation .
Q. What are the key considerations in designing experiments to study its mechanism of action?
- Methodological Answer :
- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) with purified receptors .
- Cellular assays : Dose-response curves (e.g., IC in HEK293 cells) with controls for off-target effects (e.g., siRNA knockdown) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Data analysis : Address variability via triplicate runs and statistical validation (e.g., ANOVA for IC comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
